Methyl 5-bromo-4-hydroxynicotinate
Overview
Description
“Methyl 5-bromo-4-hydroxynicotinate” is a chemical compound . It is also known by its IUPAC name "methyl 5-bromo-6-hydroxynicotinate" .
Molecular Structure Analysis
The molecular formula of “Methyl 5-bromo-4-hydroxynicotinate” is C7H6BrNO3 . The InChI code is 1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-hydroxynicotinate” is a solid at room temperature . Its molecular weight is 232.03 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved .Scientific Research Applications
Cycloaddition Reactions
- Cycloaddition Reactions of N-Alkyl Oxidopyridinium Ions : A study by Fu et al. (2017) demonstrated that N-methylation of methyl 5-hydroxynicotinate and its subsequent reaction with a diene can yield (4+3) cycloadducts. This process, exhibiting high regioselectivity with certain butadienes, allows rapid access to bicyclic nitrogenous structures resembling natural alkaloids (Fu et al., 2017).
Synthesis Methods
- Improved Synthesis Procedure for 5-Bromo-2-Hydroxynicotinic Acid : Haché et al. (2002) developed a safer and efficient synthesis method for 5-bromo-2-hydroxynicotinic acid using sodium hypobromite. This procedure avoids the use of hazardous elemental bromine (Haché et al., 2002).
Tautomerization Studies
- Dynamical Properties of Hydrogen-Bonded Tautomeric Molecules : Research by Sugawara (1994) found that derivatives of 9-hydroxyphenalenones, including 5-methyl and 5-bromo derivatives, undergo rapid tautomerization in crystals. The study provides insights into quantum fluctuation and proton transfer in these structures (Sugawara, 1994).
Epigenetic Modification Studies
- Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine : Tahiliani et al. (2009) explored the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, a process crucial for epigenetic regulation. This study provides a biological context to the modifications similar to those in methyl 5-bromo-4-hydroxynicotinate (Tahiliani et al., 2009).
Applications in Molecular Chemistry
- Synthesis of C-5-Bromo-2-hydroxyphenylcalix[4]-2-methyl resorcinarene : A study by Abosadiya et al. (2013) focused on synthesizing and characterizing a compound that has strong antiviral properties against HSV-1 and weak antibacterial properties against Gram-positive bacteria. This research highlights the potential medicinal applications of compounds related to methyl 5-bromo-4-hydroxynicotinate (Abosadiya et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-4-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSJHTAFHHUNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733876 | |
Record name | Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-hydroxynicotinate | |
CAS RN |
1175512-08-9 | |
Record name | Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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